7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Description
Properties
IUPAC Name |
7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTXDPTYNVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297969 | |
| Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-74-3 | |
| Record name | NSC119856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling introduces bromine via boronic acid intermediates. A boronic ester at C7 reacts with bromobenzene derivatives under mild conditions.
Example Procedure :
- Substrate : 7-Boryl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.2 mmol)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Conditions : DME/H₂O (3:1), 80°C, 12 hours
- Yield : 70–75%
This method allows for regioselective bromination but requires pre-functionalized boronates.
Cyclization Approaches to Construct the Brominated Core
Ring-Closing Metathesis (RCM)
Bromine-containing pyrrolopyrimidines are synthesized via RCM of diyne precursors. A bromo-substituted diyne undergoes cyclization using Grubbs catalyst.
Example Procedure :
- Substrate : 3-Bromo-1,5-heptadiyne-4-carboxamide (2.0 mmol)
- Catalyst : Grubbs II (5 mol%)
- Conditions : Toluene, 110°C, 24 hours
- Yield : 60%
This route is limited by the availability of brominated diyne precursors.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at C4 and C7 necessitates protective groups (e.g., SEMCl).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose sensitive intermediates.
- Catalyst Loading : Reducing Pd catalyst to 1–2 mol% maintains efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold can inhibit specific kinases involved in cancer progression. The bromine substitution at the 7-position enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer cell lines.
Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies have demonstrated that 7-bromo-1H-pyrrolo[3,2-d]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles. This aspect is particularly relevant in the development of treatments for viral infections such as HIV and hepatitis.
Enzyme Inhibition Studies
7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione serves as a useful probe in studying enzyme mechanisms. Its ability to selectively inhibit certain enzymes allows researchers to elucidate enzyme functions and pathways in cellular processes. This is particularly valuable in drug discovery and understanding disease mechanisms.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can be incorporated into organic semiconductors, enhancing charge transport properties and stability in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Anticancer Activity
In a study conducted by Zhang et al., a series of 7-bromo-pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), showcasing their potential as lead compounds for further development.
Case Study: Enzyme Inhibition
A recent investigation by Lee et al. explored the inhibitory effects of 7-bromo-1H-pyrrolo[3,2-d]pyrimidine on a specific kinase involved in cell signaling pathways related to cancer metastasis. The study found that the compound effectively inhibited the kinase activity with an IC50 value of 50 nM, suggesting its utility as a selective inhibitor for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related pyrimidine derivatives, focusing on synthesis, substituent effects, biological activity, and electronic properties.
Structural and Functional Group Variations
Cyclopenta[d]pyrimidine-2,4-dione Derivatives
- Example : 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione ().
- Key Features : Cyclopenta-fused ring system (vs. pyrrolo in the target compound), bromine at the 7-position, and dione groups.
- Synthesis : Prepared via N-bromosuccinimide (NBS) bromination of the parent cyclopenta[d]pyrimidine, followed by thiourea substitution .
- Bioactivity : Cyclopenta[d]pyrimidines exhibit spasmolytic, hypoglycemic, and anti-inflammatory activities, though antioxidant activity remains unexplored .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example : 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ().
- Key Features : Bromine at the 5-position (vs. 7 in the target compound), methyl group at the 7-position, and an amine substituent.
- Synthesis : Utilizes Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of brominated pyrrolopyrimidines in forming C-C bonds .
- Applications : Primarily used as intermediates in coupling reactions for drug discovery .
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Substituent Effects on Reactivity and Bioactivity
- Chlorine substituents (e.g., 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine) increase lipophilicity and alter antimycobacterial activity .
- Dione Moieties: The dione group in the target compound contributes to hydrogen-bonding interactions, similar to pyrano[2,3-d]pyrimidine-2,4-diones, which show α-amylase and α-glucosidase inhibitory activity .
Biological Activity
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features both pyrrole and pyrimidine rings and is being investigated for its role as a pharmaceutical building block with various therapeutic applications.
The primary biological activity of this compound is attributed to its interaction with several key kinases:
- Targets :
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (Her2)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Cyclin-dependent Kinase 2 (CDK2)
This compound inhibits the enzymatic activity of these targets, disrupting associated signaling pathways critical for cell proliferation and survival. The inhibition leads to cytotoxic effects observed in various cancer cell lines, with IC50 values ranging from 29 to 59 µM .
This compound has shown significant biochemical properties:
- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. It induces apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Enzyme Interaction : It specifically inhibits purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. This inhibition disrupts critical metabolic pathways necessary for cancer cell growth .
Research Findings
Recent studies have explored the biological activity of this compound through various methodologies:
Table 1: Summary of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 29 | Inhibition of EGFR and CDK2 |
| HCT-116 | 59 | Induction of apoptosis via PNP inhibition |
| HepG2 | Varies | Cell cycle arrest in G1 phase |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with this compound led to a significant increase in the percentage of cells in the G0-G1 phase while decreasing cells in the S and G2/M phases. This shift indicates an antiproliferative effect, suggesting its potential as a therapeutic agent against cancer .
- Induction of Apoptosis : In HepG2 cells treated with this compound, there was an observed increase in caspase-3 activity and a rise in the Bax/Bcl-2 ratio. These changes are indicative of apoptosis induction, which is crucial for developing therapies targeting abnormal cell death mechanisms .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its effects effectively. Laboratory studies indicate stability under standard storage conditions, maintaining activity over extended periods .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Method A : Halogenation using NaH and iodomethane in dry DMF, followed by quenching with acetic acid. This method achieves 88% yield under controlled temperature (0°C to RT) and requires purification via silica gel chromatography .
- Method B : Direct bromination with N-bromosuccinimide (NBS) in dichloromethane, yielding 76% after aqueous workup and chromatography. NBS offers regioselectivity but may require optimization for sterically hindered substrates .
- Key Factors : Solvent choice (polar aprotic vs. non-polar), temperature control, and purification techniques (TLC vs. column chromatography) critically impact yield and purity.
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- 1H/13C NMR : Distinct peaks for the pyrrolo-pyrimidine core (e.g., δ 6.27 ppm for C5-CH in related analogs) and bromine-induced deshielding .
- HRMS : Confirms molecular weight (e.g., m/z 247–249 for brominated derivatives) with <0.5 ppm error .
- X-ray Crystallography : Resolves regiochemistry of bromination and hydrogen-bonding patterns in solid state .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of pyrrolo[3,2-d]pyrimidine derivatives, and how can they be mitigated?
- Challenge : Competing reactivity at C5 vs. C7 positions due to electron density variations in the fused ring system. For example, NBS selectively brominates C7 in 4-chloro-5-methyl analogs but may favor C5 in unsubstituted cores .
- Mitigation Strategies :
- Use directing groups (e.g., methyl or chloro substituents) to steer bromination .
- Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals .
Q. How do structural modifications (e.g., alkylation at N1) impact the biological activity of 7-bromo-pyrrolo[3,2-d]pyrimidines?
- Structure-Activity Relationship (SAR) :
- N1-Alkylation : Reduces antimicrobial activity in thieno-pyrimidine analogs by ~40%, likely due to steric hindrance of target binding .
- C5 Substituents : Ethyl or chloro groups enhance kinase inhibition (e.g., EGFR, VEGFR2) by improving hydrophobic interactions in enzyme active sites .
Q. How can contradictory bioactivity data for halogenated pyrrolo[3,2-d]pyrimidines be resolved?
- Case Study : A compound may show high in vitro cytotoxicity but low in vivo efficacy due to poor pharmacokinetics.
- Resolution Workflow :
ADME Profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays).
Proteomic Studies : Identify off-target interactions via pull-down assays or thermal shift analysis .
Formulation Optimization : Use liposomal encapsulation to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
